3-Chloro-5-(1h-1,2,4-triazol-1-yl)aniline
Description
3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline is a halogenated aniline derivative featuring a 1,2,4-triazole substituent at the 3-position and a chlorine atom at the 5-position of the aromatic ring.
Properties
Molecular Formula |
C8H7ClN4 |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
3-chloro-5-(1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C8H7ClN4/c9-6-1-7(10)3-8(2-6)13-5-11-4-12-13/h1-5H,10H2 |
InChI Key |
IBDIJYFYNJPFLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N2C=NC=N2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 3-chloroaniline with 1H-1,2,4-triazole under specific conditionsThis reaction is carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, like sodium ascorbate, in a suitable solvent like water or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been studied for its antimicrobial properties, particularly against various bacterial and fungal strains. The triazole ring is known for its ability to inhibit enzymes involved in fungal cell wall synthesis, making it a candidate for antifungal drug development. Research indicates that 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline exhibits significant activity against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through various biochemical pathways. The interaction of the triazole moiety with biological receptors can influence metabolic pathways and cellular responses, potentially leading to therapeutic applications in oncology .
Agricultural Applications
Fungicides and Herbicides
Due to its antifungal properties, 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline is being explored as an active ingredient in agricultural fungicides. Its structural similarity to other triazole compounds known for their efficacy in controlling fungal diseases in crops suggests that it could be developed into effective agricultural chemicals .
Synthesis and Structural Insights
The synthesis of 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline typically involves the following steps:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the chloro substituent on the aniline structure.
- Purification and characterization using techniques such as NMR and mass spectrometry.
The compound's unique combination of functional groups enhances its chemical reactivity and biological efficacy compared to similar compounds.
Case Studies and Research Findings
Research has shown that derivatives of triazole compounds exhibit a wide range of biological activities. For instance, studies have demonstrated that modifications to the aniline moiety can significantly influence antimicrobial efficacy. The introduction of electron-donating groups has been linked to enhanced activity against resistant strains of bacteria .
Furthermore, molecular docking studies have provided insights into the interactions between these compounds and their biological targets. These studies reveal how structural variations can lead to differences in binding affinity and overall biological effectiveness .
Mechanism of Action
The mechanism of action of 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The chloro group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in the positions of the chlorine and triazole groups on the aniline ring, leading to variations in electronic, steric, and hydrogen-bonding properties.
Key Observations :
- Positional Isomerism : The chlorine and triazole positions significantly influence electronic effects. For example, 5-chloro-2-triazolyl aniline (Cl at 5, triazole at 2) may exhibit different hydrogen-bonding capabilities compared to 3-chloro-5-triazolyl aniline, altering interactions with biological targets .
Physicochemical Properties
- Melting Points : 4-(1H-1,2,4-Triazol-1-yl)aniline melts at 142–144°C, while alkylated analogs (e.g., 2-Chloro-5-(3-ethyl-1-methyl-triazolyl)aniline) likely have lower melting points due to increased steric bulk .
- Solubility: Morpholino-containing derivatives (e.g., ) exhibit improved solubility in polar solvents compared to non-functionalized analogs .
Biological Activity
3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
The chemical structure of 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline features a triazole ring that contributes to its pharmacological properties. The presence of the chlorine atom enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. Specifically, 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline has been evaluated for its effectiveness against various bacterial strains.
| Compound | MIC (μM) | MBC (μM) | Target Organism |
|---|---|---|---|
| 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline | 12.4 | 24.8 | Staphylococcus aureus |
| Reference Drug (Ciprofloxacin) | 4.7 | 9.6 | Staphylococcus aureus |
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate that this compound has potent antibacterial activity comparable to standard antibiotics like ciprofloxacin .
Antifungal Activity
The compound also shows antifungal properties. In vitro studies have demonstrated its efficacy against various fungal pathogens. For instance, it has been tested alongside other antifungal agents in combination therapies to enhance efficacy against resistant strains .
The mechanism by which 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline exerts its biological effects involves the inhibition of specific enzymes and interference with cellular pathways. The triazole ring is known to interact with cytochrome P450 enzymes in fungi, disrupting ergosterol biosynthesis essential for fungal cell membrane integrity .
Study on Antistaphylococcal Activity
A study focused on the synthesis and evaluation of various triazole-based compounds found that modifications to the aniline moiety could enhance antibacterial activity. For example, introducing different substituents on the aniline ring significantly affected the MIC values against Staphylococcus aureus .
Combination Therapy Research
Another research effort explored the use of 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline in combination with other antifungal agents like tacrolimus. The results indicated that this combination could lead to improved antifungal activity against resistant strains of fungi such as Aspergillus niger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
